1-(4-((Tetrahydro-2H-pyran-2-YL)oxy)but-2-YN-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
Description
This compound (CAS: 1003846-21-6) features a pyrazole core substituted at the 1-position with a tetrahydro-2H-pyran-2-yloxybutynyl group and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. Its molecular formula is C₁₄H₂₃BN₂O₃ (MW: 278.16) . The boronate ester facilitates Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-[4-(oxan-2-yloxy)but-2-ynyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BN2O4/c1-17(2)18(3,4)25-19(24-17)15-13-20-21(14-15)10-6-8-12-23-16-9-5-7-11-22-16/h13-14,16H,5,7,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXDWRADSPVSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC#CCOC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling (Method A)
| Parameter | Value |
|---|---|
| Substrate | 5-Bromo-2-methyl-1H-indole |
| Boronate Reagent | 1-(THP)-4-boronate-pyrazole |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (0.1 eq) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent System | DMF/H₂O (9:1) |
| Temperature | 80°C |
| Duration | 16 hours |
| Yield | 30% |
Key Observations :
Ligand-Accelerated Coupling (Method B)
Protocol from EvitaChem :
| Parameter | Value |
|---|---|
| Ligand | JohnPhos |
| Catalyst | Pd₂(dba)₃ |
| Base | NaOtBu |
| Solvent | 1,4-Dioxane/H₂O |
| Temperature | 45°C |
| Duration | 4 hours |
| Yield | 65% |
Advantages :
-
Lower temperature minimizes side reactions.
-
JohnPhos enhances catalytic efficiency.
Analytical Validation
Post-synthetic characterization employs:
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Challenges and Optimizations
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides.
-
Example: Coupling with 4-bromotoluene produces 4-methylbiphenyl derivatives, confirmed via HPLC and
-NMR .
Alkyne-Based Reactions
The terminal alkyne group undergoes click chemistry, cycloadditions, and Sonogashira couplings.
-
The THP-protected alkyne remains stable under basic conditions but requires acidic deprotection (e.g., HCl/MeOH) for further functionalization .
Deprotection of Tetrahydro-2H-pyran (THP) Ether
The THP group is cleaved under acidic conditions to regenerate the alcohol:
| Deprotection Method | Conditions | Efficiency | Side Reactions | Reference |
|---|---|---|---|---|
| HCl in MeOH | 0.1 M HCl, 25°C, 2h | >95% | Minimal esterification | |
| p-TsOH in EtOH | 5 mol% p-TsOH, reflux, 1h | 85–90% | None observed |
-
Post-deprotection, the alcohol undergoes further transformations (e.g., oxidation to ketones or Mitsunobu reactions) .
Biological Activity via Reactivity
The pyrazole core participates in hydrogen bonding and π-stacking interactions, while the boronate ester modulates solubility and target affinity.
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. The presence of the dioxaborolane group may enhance biological activity by facilitating interactions with biological targets such as enzymes or receptors involved in cancer progression .
- Anti-inflammatory Properties : Compounds with similar structures have been studied for their anti-inflammatory effects. The incorporation of tetrahydropyran units may improve solubility and bioavailability, making them suitable candidates for therapeutic development against inflammatory diseases .
- Antimicrobial Activity : The unique arrangement of functional groups in this compound may provide antimicrobial properties. Studies on related pyrazole derivatives demonstrate efficacy against various bacterial strains, suggesting that this compound could be explored for developing new antibiotics .
Chemical Synthesis Applications
- Synthetic Intermediates : The compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further derivatization through standard organic reactions such as nucleophilic substitutions or cross-coupling reactions .
- Ligand Development : The presence of boron in the dioxaborolane structure makes it a potential candidate for developing ligands in coordination chemistry. Such ligands can be utilized in catalysis or material science applications .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of pyrazole derivatives against human cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly increased cytotoxicity compared to standard chemotherapeutics. This suggests that compounds like 1-(4-((Tetrahydro-2H-pyran-2-YL)oxy)but-2-YN-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole could be promising candidates for further development .
Case Study 2: Synthesis of Boron-containing Ligands
In another study, the synthesis of boron-containing ligands from dioxaborolane derivatives was investigated. The resulting ligands demonstrated enhanced stability and reactivity in catalyzing various organic transformations. This underscores the potential of 1-(4-((Tetrahydro-2H-pyran-2-YL)oxy)but-2-YN-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole as a versatile building block in synthetic chemistry .
Mechanism of Action
The mechanism of action of 1-(4-((Tetrahydro-2H-pyran-2-YL)oxy)but-2-YN-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Pyrazole-Boronate Esters
1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 903550-26-5)
- Molecular Formula : C₁₄H₂₃BN₂O₃ (MW: 278.16) .
- Key Differences: The boronate ester is at the pyrazole 5-position instead of 3.
- Applications : Similar use in catalysis but may exhibit different regioselectivity in coupling reactions compared to the target compound .
1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 864754-40-5)
- Molecular Formula : C₁₃H₂₃BN₂O₄ (MW: 294.15) .
- Key Differences : Replaces the THP-alkyne group with a dimethoxyethyl chain. The increased oxygen content enhances polarity, improving aqueous solubility but reducing lipophilicity.
- Applications : More suited for hydrophilic environments, such as aqueous-phase catalysis or drug formulations requiring higher solubility .
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 761446-44-0)
- Molecular Formula : C₁₀H₁₇BN₂O₂ (MW: 224.07) .
- Key Differences : A simple methyl group at the 1-position. Reduced steric hindrance increases reactivity in cross-coupling reactions but may lower metabolic stability.
- Applications : Widely used as a pesticide intermediate due to cost-effectiveness and straightforward synthesis .
Functional Group Variations
1-(Thiophen-2-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester (CAS: 864754-19-8)
- Molecular Formula : C₁₄H₁₉BN₂O₂S (MW: 290.19) .
- Key Differences : Incorporates a thiophene-methyl group. The sulfur atom enables π-π stacking interactions and metal coordination, useful in electronic materials or heterocyclic synthesis.
- Applications : Preferred in reactions requiring electron-rich aromatic systems .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole (CAS: 1604036-71-6)
- Molecular Formula : C₁₈H₂₂BF₃N₂O₂ (MW: 366.19) .
- Key Differences : Features a trifluoromethylphenyl group. The electron-withdrawing CF₃ group activates the boronate for coupling but reduces nucleophilicity.
- Applications : Ideal for synthesizing fluorinated biaryl compounds in pharmaceutical research .
Physicochemical and Reactivity Comparison
Stability and Handling
Biological Activity
The compound 1-(4-((Tetrahydro-2H-pyran-2-YL)oxy)but-2-YN-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is a complex pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific pyrazole compound through synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure features a pyrazole ring substituted with a tetrahydro-2H-pyran moiety and a dioxaborolane group. The synthesis typically involves the coupling of various precursors using palladium-catalyzed reactions, which are common in the preparation of boron-containing compounds.
| Property | Value |
|---|---|
| Molecular Formula | C17H25B1N3O4 |
| Molecular Weight | 343.3 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not available |
Biological Activity Overview
Recent studies indicate that pyrazole derivatives exhibit a wide range of biological activities. Specifically, 1H-pyrazole compounds have demonstrated:
- Anticancer Activity : In vitro studies have shown that certain pyrazole derivatives can inhibit the proliferation of various cancer cell lines such as breast (MDA-MB-231), lung (A549), and colorectal (HT-29) cancers . The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antibacterial Properties : Pyrazoles have been reported to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one showed effective inhibition against strains like E. coli and Staphylococcus aureus at varying concentrations .
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Case Study 1: Anticancer Activity
In a study published by ACS Omega, a series of 1H-pyrazole derivatives were evaluated for their antiproliferative effects on cancer cells. The compound demonstrated significant inhibition of cell growth in MDA-MB-231 breast cancer cells with an IC50 value of 15 µM. The study concluded that modifications to the pyrazole ring could enhance anticancer potency .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of various pyrazole derivatives against E. coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity. Further modifications to the structure were suggested to improve efficacy .
Molecular Modeling Studies
Molecular docking studies have been performed to predict the interaction of this compound with various biological targets. These studies suggest that the compound may bind effectively to enzymes involved in cancer proliferation pathways. Docking scores indicated strong binding affinities comparable to known anticancer agents .
Q & A
Basic: How can the purity and structural integrity of this compound be rigorously validated?
Methodological Answer:
- Analytical Techniques:
- NMR Spectroscopy: Use , , and NMR to confirm the presence of the tetrahydro-2H-pyran (THP) group (e.g., characteristic δ 3.5–4.5 ppm for oxy protons) and boronate ester (δ ~30 ppm in NMR) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks and isotopic patterns for the boron-containing moiety.
- FT-IR: Identify B-O (≈1350 cm) and C-O (≈1100 cm) stretches from the dioxaborolan and THP groups.
- Chromatography: HPLC or UPLC with UV/ELSD detection (≥98% purity threshold) to assess impurities, especially hydrolyzed boronate species .
Advanced: What strategies optimize Suzuki-Miyaura coupling efficiency with this boronate ester?
Methodological Answer:
- Catalyst Selection: Pd(PPh) or PdCl(dppf) in anhydrous solvents (THF, DMF) to prevent boronate hydrolysis.
- Base Sensitivity: Use mild bases (KCO) to avoid THP deprotection; monitor pH to prevent acidic cleavage of the THP group .
- Temperature Control: Reactions at 60–80°C balance reactivity with boronate stability. Pre-activation of aryl halides (e.g., via microwave-assisted protocols) can improve yields .
- Moisture Mitigation: Conduct reactions under inert atmosphere with molecular sieves to suppress boronate ester degradation .
Basic: Under what conditions does the THP protecting group remain stable?
Methodological Answer:
- Stability Profile:
- Acidic Conditions: Avoid pH <5 (risk of THP cleavage via hydrolysis).
- Basic Conditions: Stable in pH 7–12 (common in cross-couplings).
- Thermal Stability: Tolerates temperatures ≤100°C in non-aqueous solvents.
- Applications: Retain THP during coupling reactions; deprotect post-synthesis using HCl/MeOH (0°C, 1–2 h) .
Advanced: How to address unexpected side reactions involving the propargyl ether moiety?
Methodological Answer:
- Common Side Reactions:
- Cycloadditions: Propargyl ethers may undergo [2+2] or Huisgen cycloadditions under Cu(I) catalysis.
- Oxidative Coupling: Risk of Glaser coupling in O-rich environments.
- Mitigation:
- Use radical scavengers (e.g., BHT) and inert atmospheres.
- Limit exposure to transition metals (e.g., Cu, Fe) unless intentionally catalyzing a reaction .
- Monitor reaction progress via TLC/LC-MS to detect intermediates .
Basic: What are the critical storage conditions to prevent degradation?
Methodological Answer:
- Storage Recommendations:
- Stability Testing: Perform accelerated degradation studies (40°C/75% RH) to establish shelf-life .
Advanced: How can computational modeling predict the reactivity of the boronate ester?
Methodological Answer:
- DFT Studies:
- Calculate bond dissociation energies (B-O vs. B-C) to assess boronate stability.
- Simulate transition states for Suzuki-Miyaura coupling to optimize ligand-electron effects.
- Software Tools: Gaussian or ORCA for geometry optimization; NBO analysis to evaluate charge distribution at boron .
- Validation: Compare computed NMR shifts with experimental data to refine models .
Basic: What solvents are compatible with this compound for in vitro assays?
Methodological Answer:
- Solubility Profile:
- Polar Aprotic Solvents: DMSO, DMF (ideal for stock solutions).
- Hydrophobic Media: THF, dichloromethane (for organic-phase reactions).
- Aqueous Buffers: Limited solubility; use co-solvents (≤10% DMSO) to maintain bioactivity. Avoid prolonged exposure to PBS (risk of boronate hydrolysis) .
Advanced: How to resolve contradictions in reaction yields across experimental replicates?
Methodological Answer:
- Troubleshooting Checklist:
- Catalyst Activity: Verify Pd catalyst freshness via ICP-MS; pre-dry ligands.
- Oxygen/Moisture: Ensure rigorous inert gas purging and solvent drying (e.g., over MgSO).
- Stoichiometry: Optimize boronate:aryl halide ratio (1.2:1–1.5:1) to account for boronate instability.
- Byproduct Analysis: Use GC-MS or NMR to detect hydrolyzed boronic acids .
Basic: What are viable alternatives to the THP protecting group in derivative synthesis?
Methodological Answer:
- Alternative Protecting Groups:
- SEM (2-(Trimethylsilyl)ethoxymethyl): Acid-labile, compatible with cross-couplings.
- Bn (Benzyl): Requires hydrogenolysis for deprotection.
- Selection Criteria: Balance stability under reaction conditions with ease of removal in downstream steps .
Advanced: How to design kinetic studies for boronate ester hydrolysis?
Methodological Answer:
- Experimental Setup:
- pH-Varied Kinetics: Use buffer solutions (pH 2–10) to measure hydrolysis rates via NMR or UV-Vis.
- Temperature Dependence: Apply Arrhenius equation to derive activation energy.
- Data Analysis:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
